molecular formula C24H16FN3O3S B3710480 N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3710480
M. Wt: 445.5 g/mol
InChI Key: QXGFMFPWXYGHGN-UHFFFAOYSA-N
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Description

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a benzofuran ring, and a fluorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzofuran intermediates, followed by their coupling with the fluorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed .

Scientific Research Applications

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzoxazole ring, a benzofuran ring, and a fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3S/c1-13-17-7-2-3-8-19(17)30-21(13)22(29)28-24(32)26-16-9-10-20-18(12-16)27-23(31-20)14-5-4-6-15(25)11-14/h2-12H,1H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGFMFPWXYGHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
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N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
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N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
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N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
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N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

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